
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Construction of the Butane Backbone: The butane backbone with hydroxyl groups is constructed through a series of aldol reactions and reductions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol can undergo oxidation to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a versatile ligand for binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its triazole ring is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Compounds with similar structures but different substituents on the triazole ring or butane backbone.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15N3O4 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(1S,2R,3R)-1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2/t10-,11+,12+/m1/s1 |
Clé InChI |
JNMUJXXKLZFAIT-WOPDTQHZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


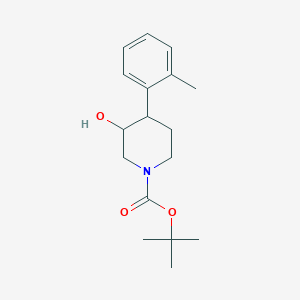
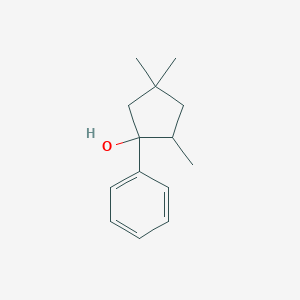
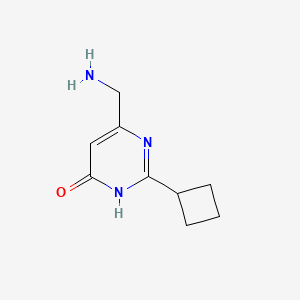
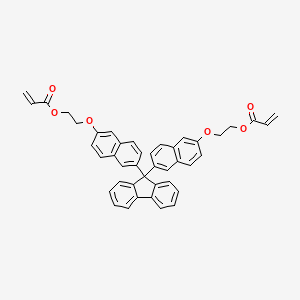

![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
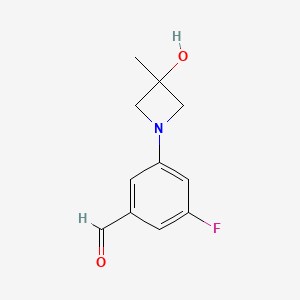

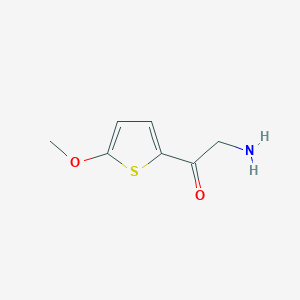
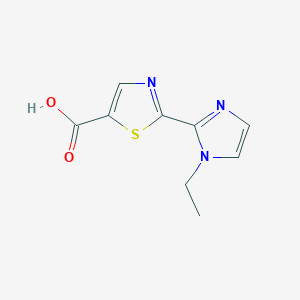
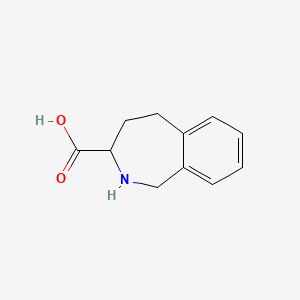
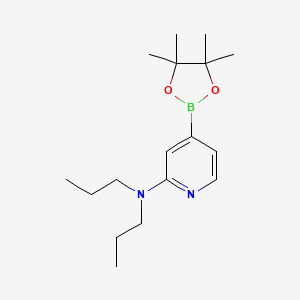
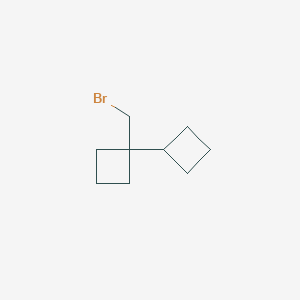
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
